molecular formula C7H9F2N B1390564 2-(1,1-difluoropropyl)-1H-pyrrole CAS No. 1186194-53-5

2-(1,1-difluoropropyl)-1H-pyrrole

Cat. No. B1390564
M. Wt: 145.15 g/mol
InChI Key: NJKGPMZPNJPBQM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about its discovery or synthesis.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. This could involve both experimental studies and theoretical calculations.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties, such as its UV/Vis, IR, or NMR spectra.


Scientific Research Applications

Pheromone Chemistry in Cerambycidae Beetles

The compound 1-(1H–pyrrol-2-yl)-1,2-propanedione, a pyrrole derivative, is a crucial pheromone component in several species of longhorned beetles across Asia and South America. A study confirmed its identification as a pheromone component in a North American species, Dryobius sexnotatus, marking the first such discovery. This research highlights the global conserved nature of pyrrole as a pheromone motif within the Cerambycinae subfamily, spanning different continents (Diesel et al., 2017).

Neuropharmacological and Analgesic Properties

Pyrrole analogues of the analgesic drug lefetamine have been synthesized and evaluated. These compounds, bearing the 1-phenyl-2-(1H-pyrrol-1-yl)ethylamino moiety, demonstrated notable analgesic activities in mice and anti-inflammatory effects in rats. Interestingly, one compound in this series showed an analgesic effect comparable to lefetamine but was devoid of its neurotoxicity (Massa et al., 1989).

Acid-Related Disease Treatment

The compound 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) has been studied as a novel potassium-competitive acid blocker for the treatment of acid-related diseases. TAK-438 exhibits potent and long-lasting inhibitory action on gastric acid secretion, providing a potential new option for patients with acid-related diseases refractory to conventional proton pump inhibitors (Hori et al., 2010).

Environmental Impact and Health Effects

Perfluoroalkyl substances (PFAS), including certain pyrrole derivatives, are widely used in manufacturing and have been shown to accumulate in the environment, posing risks to human health. The inflammasome receptor AIM2 recognizes PFAS like perfluorooctane sulfonate (PFOS) and triggers inflammatory responses and tissue damage in multiple organs. This discovery sheds light on the mechanisms by which PFAS incite tissue inflammation and suggests AIM2 as a key pattern recognition receptor responding to these environmental pollutants (Wang et al., 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, both acute and chronic. It could also involve studying its environmental impact, such as its biodegradability or its effects on non-target organisms.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or ways that its synthesis or properties could be improved.


properties

IUPAC Name

2-(1,1-difluoropropyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c1-2-7(8,9)6-4-3-5-10-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKGPMZPNJPBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-difluoropropyl)-1H-pyrrole

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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